molecular formula C8H6F2S2 B1529787 Methyl 2,5-difluorobenzodithioate CAS No. 1146210-65-2

Methyl 2,5-difluorobenzodithioate

Cat. No. B1529787
CAS RN: 1146210-65-2
M. Wt: 204.3 g/mol
InChI Key: BRGIHOPYNRNMDQ-UHFFFAOYSA-N
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Description

Methyl 2,5-difluorobenzodithioate (MFDT) is a colorless liquid with a distinct odor. Its molecular formula is C8H6F2S2 .

Scientific Research Applications

Photostabilization and Singlet Oxygen Quenching

Methyl 2,5-difluorobenzodithioate is not directly mentioned in the papers, but a related compound, methyl salicylate, has been studied for its ability to generate and quench singlet molecular oxygen (O2(1Δg)). This study demonstrates the efficacy of certain phenolic compounds as photostabilizers and their potential in protecting materials from O2(1Δg)-mediated degradation (Soltermann et al., 1995).

Electrochemical Studies

Though not directly on this compound, an electrochemical study involving fenitrothion and bifenox shows the utility of such compounds in analytical chemistry, particularly using multi-walled carbon nanotube modified electrodes. This research highlights the possibilities for this compound in electrochemical sensors and analytical methods (Salehzadeh et al., 2016).

Luminescent Properties in Organometallic Complexes

Research on a pyrazole-linked bis(N-heterocyclic carbene) ligand interacting with silver and gold offers insights into the luminescent properties of such compounds. While not directly related to this compound, it suggests potential applications in the development of luminescent materials or sensors (Chen et al., 2007).

Ferroelectric and Antiferroelectric Properties

Studies on benzimidazoles, which share a structural similarity with this compound, show interesting ferroelectric and antiferroelectric properties. These findings can be extrapolated to suggest potential applications of this compound in electronic and optical devices (Horiuchi et al., 2012).

Corrosion Inhibition

Benzimidazole derivatives, which are structurally related to this compound, have been studied for their potential as corrosion inhibitors. This suggests possible applications of this compound in protecting metals against corrosion in industrial settings (Obot & Obi-Egbedi, 2010).

Safety and Hazards

The safety information available indicates that Methyl 2,5-difluorobenzodithioate may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

methyl 2,5-difluorobenzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2S2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGIHOPYNRNMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211426
Record name Benzenecarbodithioic acid, 2,5-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146210-65-2
Record name Benzenecarbodithioic acid, 2,5-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146210-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbodithioic acid, 2,5-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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